molecular formula C23H21N3O2S2 B2445660 N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1105251-64-6

N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2445660
CAS No.: 1105251-64-6
M. Wt: 435.56
InChI Key: MVTLHCVEJIIPBD-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thienopyrimidine core, followed by the introduction of the sulfanyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various amines. Reaction conditions often involve refluxing in organic solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for various diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Thienopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide derivatives: Compounds with similar acetamide moieties but different aromatic rings.

Uniqueness

N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Biological Activity

N-(2,6-dimethylphenyl)-2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C23H21N3O2S2
  • Molecular Weight : 435.6 g/mol
  • IUPAC Name : N-(2,6-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide

Antimicrobial Activity

Research indicates that compounds containing thienopyrimidine moieties exhibit significant antimicrobial properties. The compound has been evaluated for its activity against various bacterial strains.

Key Findings:

  • In Vitro Antibacterial Activity :
    • The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
    • Minimum inhibitory concentration (MIC) values were determined, with lower MIC indicating higher potency.
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli25
Bacillus subtilis15
  • Antimycobacterial Activity :
    • The compound showed promising results against Mycobacterium tuberculosis and Mycobacterium avium, highlighting its potential in treating infections caused by these pathogens.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of specific substituents on the thienopyrimidine ring enhances biological activity. For instance:

  • Substituents at the 3-position of the thienopyrimidine ring significantly influence antimicrobial efficacy.
  • The presence of a methyl group at the 3-position is crucial for maintaining activity against targeted bacterial strains.

Study 1: Synthesis and Evaluation

A study synthesized various derivatives of thienopyrimidine and evaluated their antimicrobial properties. The most potent derivatives were found to have substitutions similar to those in this compound. These compounds exhibited MIC values comparable to standard antibiotics, suggesting their potential as alternative therapeutic agents .

Study 2: Toxicity Assessment

Further investigations assessed the toxicity of these compounds using hemolytic assays. Most derivatives showed non-toxic profiles up to a concentration of 200 µmol/L, making them suitable candidates for further development .

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(3-methyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S2/c1-14-8-7-9-15(2)20(14)25-19(27)13-29-23-24-17-12-18(16-10-5-4-6-11-16)30-21(17)22(28)26(23)3/h4-12H,13H2,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVTLHCVEJIIPBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2C)SC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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